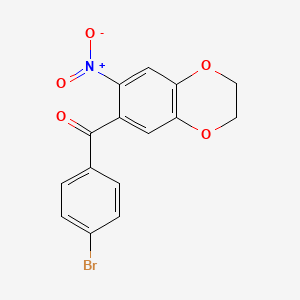
N-(2-phenoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Phenoxyphenyl)amino]-1,2-benzothiazole-1,1-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Phenoxyphenyl)amino]-1,2-benzothiazole-1,1-dione typically involves the reaction of 2-aminobenzothiazole with 2-phenoxyaniline under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Phenoxyphenyl)amino]-1,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
3-[(2-Phenoxyphenyl)amino]-1,2-benzothiazole-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-[(2-Phenoxyphenyl)amino]-1,2-benzothiazole-1,1-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2-Phenoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one
- 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride
Uniqueness
3-[(2-Phenoxyphenyl)amino]-1,2-benzothiazole-1,1-dione stands out due to its unique combination of a benzothiazole core and a phenoxyphenyl group. This combination imparts specific chemical reactivity and potential biological activities that are not commonly found in other similar compounds.
Propiedades
Fórmula molecular |
C19H14N2O3S |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
1,1-dioxo-N-(2-phenoxyphenyl)-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C19H14N2O3S/c22-25(23)18-13-7-4-10-15(18)19(21-25)20-16-11-5-6-12-17(16)24-14-8-2-1-3-9-14/h1-13H,(H,20,21) |
Clave InChI |
MVBZSKWWXCIFQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-(benzyloxy)phenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12490348.png)
![Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12490355.png)
![N-[2-(4-fluorophenyl)ethyl]-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B12490358.png)
![N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine](/img/structure/B12490359.png)

![Propyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12490366.png)
![[1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B12490376.png)

![1-{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12490380.png)

![2'-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-2,4'-bi-1,3-thiazole-4-carboxylic acid](/img/structure/B12490413.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12490415.png)
![4-chloro-N-{2-[(3-methylcyclohexyl)amino]ethyl}benzamide](/img/structure/B12490419.png)
![ethyl 4-[({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12490426.png)
